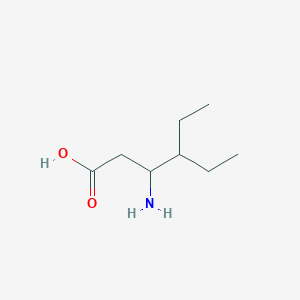

3-Amino-4-ethylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)7(9)5-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPWNSZDCHOHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369991 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204191-42-4 | |

| Record name | 3-amino-4-ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3-Amino-4-ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and detailed characterization methods for the novel β-amino acid, 3-Amino-4-ethylhexanoic acid. As a structural analog of bioactive molecules, this compound is of interest for applications in medicinal chemistry and drug development. This document provides comprehensive experimental protocols for a plausible multi-step synthesis, including a Knoevenagel condensation, a Michael addition, catalytic hydrogenation, and ester hydrolysis. Furthermore, it details the analytical techniques for the structural elucidation and characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data and expected spectroscopic shifts are summarized in structured tables for clarity and ease of comparison.

Introduction

β-amino acids and their derivatives are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can lead to enhanced stability against enzymatic degradation. The target molecule, this compound, is a structural analog of pregabalin, a known GABA analog used in the treatment of epilepsy and neuropathic pain. The synthesis and characterization of this novel compound could therefore provide valuable insights for the development of new therapeutic agents. This guide details a practical and efficient synthetic route and the corresponding analytical procedures for its characterization.

Proposed Synthesis of this compound

A four-step synthetic route is proposed, starting from commercially available reagents. The overall workflow is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Knoevenagel Condensation - Synthesis of Ethyl 2-cyano-4-ethyl-2-hexenoate

This step involves the condensation of 2-ethylbutanal with ethyl cyanoacetate to form the corresponding α,β-unsaturated ester.

-

Materials: 2-ethylbutanal, ethyl cyanoacetate, piperidine, ethanol.

-

Procedure:

-

To a solution of 2-ethylbutanal (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with dilute HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyano-4-ethyl-2-hexenoate.

-

Step 2: Michael Addition - Synthesis of Ethyl 2-cyano-4-ethyl-3-nitrohexanoate

This reaction involves the conjugate addition of nitromethane to the α,β-unsaturated ester.

-

Materials: Ethyl 2-cyano-4-ethyl-2-hexenoate, nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (THF).

-

Procedure:

-

To a solution of ethyl 2-cyano-4-ethyl-2-hexenoate (1.0 eq) in THF, add nitromethane (1.5 eq).

-

Cool the mixture to 0 °C and add DBU (0.2 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude product by column chromatography to yield ethyl 2-cyano-4-ethyl-3-nitrohexanoate.

-

Step 3: Catalytic Hydrogenation - Synthesis of Ethyl 3-amino-4-ethylhexanoate

The nitro group is reduced to an amine, and the cyano group is removed via hydrogenation.

-

Materials: Ethyl 2-cyano-4-ethyl-3-nitrohexanoate, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

Dissolve ethyl 2-cyano-4-ethyl-3-nitrohexanoate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction until the consumption of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-4-ethylhexanoate, which may be used in the next step without further purification.

-

Step 4: Hydrolysis - Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials: Ethyl 3-amino-4-ethylhexanoate, sodium hydroxide (NaOH), hydrochloric acid (HCl).

-

Procedure:

-

To the crude ethyl 3-amino-4-ethylhexanoate, add a 2 M aqueous solution of NaOH (2.0 eq).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and acidify to pH ~6-7 with 1 M HCl.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent to remove any unreacted starting material.

-

The product can be purified by recrystallization from a water/ethanol mixture to yield this compound.

-

Characterization of this compound

The structure and purity of the synthesized this compound will be confirmed using a combination of spectroscopic and analytical techniques.

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | To be determined |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are tabulated below.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | 2 x -CH2CH₃ | |

| ~1.4 | Multiplet | 4H | 2 x -CH₂ CH₃ | |

| ~1.8 | Multiplet | 1H | -CH(CH₂ CH₃)₂ | |

| ~2.3 | Doublet of doublets | 2H | -CH₂ COOH | |

| ~3.2 | Multiplet | 1H | -CH (NH₂)CH₂- | |

| ~7.5-8.5 (broad) | Singlet | 3H | -NH₃⁺ (in D₂O, this signal will exchange) | |

| ~11-12 (broad) | Singlet | 1H | -COOH (in some solvents) |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| ~11 | 2 x -CH₂C H₃ | |

| ~25 | 2 x -C H₂CH₃ | |

| ~40 | -C H(CH₂CH₃)₂ | |

| ~42 | -C H₂COOH | |

| ~55 | -C H(NH₂)CH₂- | |

| ~175 | -C OOH |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will be used to identify the key functional groups present in the molecule.[2][3][4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| N-H stretch (amine) | 3200-3500 (broad, may overlap with O-H) |

| C-H stretch (alkane) | 2850-2960 |

| C=O stretch (carboxylic acid) | 1700-1725 |

| N-H bend (amine) | 1550-1650 |

| C-O stretch (carboxylic acid) | 1210-1320 |

| O-H bend (carboxylic acid) | 920-950 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass.

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 160.1332 |

| [M-H]⁻ at m/z 158.1186 | |

| High-Resolution MS (HRMS) | Calculated for C₈H₁₈NO₂⁺: 160.1332 |

| Tandem MS (MS/MS) Fragmentation | Common fragments would include loss of H₂O, CO₂, and cleavage of the alkyl side chain. The most abundant precursor and product ions for amino acids are typically (M+H)⁺ and (M−COOH)⁺.[5] |

Biological Activity and Signaling Pathways

As this compound is a novel compound, its biological activity and associated signaling pathways have not been elucidated. Given its structural similarity to GABA analogs, it is hypothesized that it may interact with GABAergic systems or voltage-gated calcium channels. Further research, including in vitro and in vivo studies, is required to determine its pharmacological profile.

The diagram below illustrates a generalized logical workflow for investigating the potential biological activity of a novel compound like this compound.

Figure 2: A logical workflow for the investigation of biological activity.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for this compound. The outlined experimental protocols are based on well-established chemical transformations, offering a practical approach for the synthesis of this novel β-amino acid. The detailed characterization data will be essential for confirming the structure and purity of the final compound, paving the way for future investigations into its potential biological activities. This work serves as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of 3-Amino-4-ethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids have their amino group attached to the third carbon atom from the carboxyl group. This structural difference imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry. The ethyl group at the fourth carbon position further influences the molecule's lipophilicity and steric profile, potentially affecting its biological activity and pharmacokinetic properties. This technical guide provides a summary of the available physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a plausible synthetic workflow.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited, with most available information being computationally predicted. These predicted values offer a preliminary understanding of the molecule's behavior and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 159.23 g/mol | PubChem[1] |

| Melting Point | 204 - 206 °C | Sigma-Aldrich[2] |

| XLogP3-AA (Computed) | -1.4 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 63.3 Ų | PubChem[1] |

| Complexity (Computed) | 121 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |

| Rotatable Bond Count (Computed) | 5 | PubChem |

Note: The XLogP3-AA value suggests that the molecule is likely to be hydrophilic. However, it is crucial to experimentally verify this and other computed values for accurate application in research and development.

Experimental Protocols for Physicochemical Property Determination

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values. For an amino acid, there are at least two pKa values: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a standard solution.

-

Titration Setup: The solution is placed in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.

-

Basic Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is then incrementally added using a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the second to pKa₂ (amino group).

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the amino acid between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The octanol and water layers are carefully separated. The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove the undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of the dissolved amino acid in the filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS). This concentration represents the aqueous solubility of the compound at that temperature.

Plausible Synthetic Workflow

A common method for the synthesis of β-amino acids involves the reductive amination of β-keto esters. The following diagram illustrates a plausible workflow for the synthesis of this compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the broader class of β-amino acids is of significant interest in drug discovery. Their unique structural features can lead to several advantageous properties:

-

Proteolytic Stability: The altered backbone of peptides incorporating β-amino acids often confers resistance to degradation by proteases, potentially leading to longer in vivo half-lives.

-

Secondary Structures: β-peptides can fold into stable secondary structures, such as helices and sheets, which can be designed to mimic the structures of biologically active α-peptides.

-

Pharmacological Activities: β-amino acids and their derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] They can be incorporated into peptides to modulate receptor binding and other protein-protein interactions.[6]

Given these general properties, this compound could be a valuable building block for the synthesis of novel peptidomimetics and other small molecules with potential therapeutic applications. Further research is warranted to explore its specific biological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

In-depth Technical Guide: 3-Amino-4-ethylhexanoic acid (CAS 204191-42-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-ethylhexanoic acid, with the CAS number 204191-42-4, is a non-proteinogenic β-amino acid. β-amino acids are of significant interest in medicinal chemistry and drug development due to their ability to form stable secondary structures in peptides (β-peptides) and their resistance to proteolytic degradation. This makes them valuable building blocks for the synthesis of peptidomimetics and other bioactive molecules. The ethyl group at the 4-position introduces a specific lipophilic character and steric bulk, which can influence the binding affinity and selectivity of molecules incorporating this moiety. One vendor suggests that the stereochemistry of (3R)-3-amino-4-ethylhexanoic acid may influence its biological activity and interactions with enzymes and receptors, making it a point of interest for pharmaceutical and biochemical research[1].

While this compound is commercially available as a building block for chemical synthesis, publicly available literature on its specific biological activity, involvement in signaling pathways, or detailed experimental applications is currently limited. This guide provides a summary of its known chemical and physical properties, and outlines general synthetic and analytical methodologies relevant to this class of compounds.

Chemical and Physical Properties

A compilation of the available physicochemical data for this compound is presented below. This information is aggregated from various chemical suppliers and public databases.

| Property | Value | Source |

| CAS Number | 204191-42-4 | Multiple Sources |

| Molecular Formula | C8H17NO2 | PubChem[2] |

| Molecular Weight | 159.23 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-Amino-4-ethyl-hexanoic acid | PubChem[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI Key | HOPWNSZDCHOHRY-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CCC(CC)C(CC(=O)O)N | PubChem[2] |

| Appearance | Not specified | |

| Purity | ≥98% | Santa Cruz Biotechnology[3] |

Synthesis and Stereoselective Methodologies

Common strategies for the synthesis of β-amino acids include:

-

Arndt-Eistert homologation of α-amino acids.

-

Conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters.

-

Hydrogenation of β-enamino esters .

-

Asymmetric Mannich reactions .

The stereoselective synthesis of β-branched α-amino acids can be particularly challenging due to the need to control multiple stereocenters. Biocatalytic methods, such as the use of transaminases in a dynamic kinetic resolution process, have emerged as powerful tools for achieving high diastereo- and enantioselectivity.

Below is a generalized workflow representing a potential synthetic approach to a β-amino acid, illustrating the key steps that could be adapted for the synthesis of this compound.

References

Technical Guide: Biological Activity Screening of 3-Amino-4-ethylhexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-Amino-4-ethylhexanoic acid is a specific chemical compound.[1] As of the current date, publicly available research on the comprehensive biological activity of this compound is limited. This guide, therefore, presents a proposed strategic framework for its initial screening, drawing upon established methodologies for analogous amino acid derivatives. The experimental protocols and potential activities described herein are intended as a starting point for investigation.

Introduction

Unnatural amino acids and their derivatives are of significant interest in drug discovery and chemical biology, offering novel scaffolds that can lead to compounds with improved potency, selectivity, and metabolic stability.[2][3] this compound is a non-proteinogenic amino acid whose biological activities have not been extensively profiled. This document outlines a comprehensive screening cascade to elucidate the potential therapeutic value of this compound. The proposed screening will focus on three key areas with a higher probability of yielding significant findings based on the activities of similar molecules: antimicrobial, anticancer, and enzyme inhibitory activities.[4][5][6][7]

Proposed Screening Cascade

The initial biological evaluation of this compound will follow a tiered approach, beginning with broad primary screens and progressing to more specific secondary and mechanistic assays for any confirmed "hits."

References

- 1. This compound | C8H17NO2 | CID 2733734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 4. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Therapeutic Applications of Pregabalin

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-Amino-4-ethylhexanoic acid" is not well-documented in publicly available scientific literature. This guide focuses on the structurally similar and extensively researched compound, Pregabalin, to provide a detailed overview of a related therapeutic agent.

Introduction

Pregabalin, known by the brand name Lyrica among others, is a gamma-aminobutyric acid (GABA) analogue that has become a cornerstone in the management of various neurological and psychiatric disorders.[1][2] Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors.[1][3] Instead, it exerts its effects by binding to a specific protein subunit of voltage-gated calcium channels.[1][3][4]

Pregabalin was first approved for medical use in the United States in 2004.[1][5] Its therapeutic indications are extensive and include the treatment of neuropathic pain, fibromyalgia, generalized anxiety disorder (GAD), and as an adjunctive therapy for partial-onset seizures.[1][5][6] This whitepaper will provide a detailed examination of the mechanism of action, pharmacological properties, clinical efficacy, and the experimental protocols used to characterize Pregabalin.

Mechanism of Action

The primary mechanism of action of Pregabalin involves its high-affinity binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][7] This binding is crucial for its therapeutic effects, as evidenced by studies in mutant mice where a lack of this binding site eliminates the drug's analgesic and anticonvulsant activities.[8][9]

The α2-δ subunit is an auxiliary protein that helps to traffic the main pore-forming α1 subunit of the calcium channel to the presynaptic membrane. By binding to the α2-δ subunit, Pregabalin is thought to reduce the trafficking of these channels to the cell surface. This leads to a decrease in calcium influx into the presynaptic neuron upon depolarization.[10] The reduction in intracellular calcium, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide (CGRP).[1][10] This modulation of neurotransmitter release is believed to be the basis for Pregabalin's anticonvulsant, analgesic, and anxiolytic properties.[4][7]

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. Pregabalin: medicine to treat epilepsy and anxiety - NHS [nhs.uk]

- 3. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 10. What is the mechanism of Pregabalin? [synapse.patsnap.com]

3-Amino-4-ethylhexanoic Acid: A Technical Guide to a Novel β-Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid, a class of molecules with significant interest in medicinal chemistry and drug development. β-amino acids and their derivatives are known to exhibit a range of biological activities, including hypoglycemic, antiketogenic, antibacterial, and antifungal properties.[1][2] Their incorporation into peptides can enhance metabolic stability and introduce unique conformational constraints, making them valuable building blocks for peptidomimetics.[3] This technical guide provides an overview of the known properties of this compound, a proposed synthetic route, potential biological activities based on related compounds, and standard analytical methodologies for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [4][5] |

| Molecular Weight | 159.23 g/mol | [4][5] |

| CAS Number | 204191-42-4 | [4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | CCC(CC)C(CC(=O)O)N | [4] |

| Predicted XLogP3 | 1.3 | PubChem |

| Predicted pKa (strongest acidic) | 4.35 | PubChem |

| Predicted pKa (strongest basic) | 10.1 | PubChem |

Synthesis of this compound

A specific, validated synthesis protocol for this compound is not prominently described in the peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of β-amino acids is through a Michael addition of an amine to an α,β-unsaturated ester, followed by hydrolysis. Below is a representative experimental protocol that could be adapted for the synthesis of this target molecule.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be envisioned in two main steps:

-

Michael Addition: A suitable amine nucleophile is added to an ethyl or methyl ester of 4-ethylhex-2-enoate.

-

Hydrolysis: The resulting β-amino ester is hydrolyzed to the carboxylic acid.

Experimental Protocol: Representative Michael Addition and Hydrolysis

Materials:

-

Ethyl 4-ethylhex-2-enoate (starting material)

-

Ammonia (or a protected amine equivalent)

-

A suitable base catalyst (e.g., sodium methoxide)

-

Methanol (solvent)

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Step 1: Synthesis of Ethyl 3-amino-4-ethylhexanoate (Michael Addition)

-

Dissolve ethyl 4-ethylhex-2-enoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ammonia in methanol (excess) to the flask.

-

Add a catalytic amount of sodium methoxide.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding a saturated solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-4-ethylhexanoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

-

Dissolve the purified ethyl 3-amino-4-ethylhexanoate in a 6 M solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the solution to pH 7 with a solution of sodium hydroxide.

-

The product, this compound, may precipitate out of solution. If not, the water can be removed under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been published, the broader class of β-amino acids is known for a variety of pharmacological activities.[1][2]

| Potential Biological Activity | Rationale based on Analogs |

| Anticonvulsant | Structural similarity to GABA and pregabalin, which act on neuronal calcium channels.[6] |

| Hypoglycemic | Some β-amino acid derivatives have shown potential in regulating blood glucose levels.[1] |

| Antimicrobial/Antifungal | The β-amino acid scaffold is present in numerous natural and synthetic antimicrobial agents.[1] |

| Enzyme Inhibition | The altered backbone of β-amino acids can lead to potent and selective enzyme inhibitors. |

Hypothetical Mechanism of Action: GABA Analog

Given its structure, this compound could potentially act as a gamma-aminobutyric acid (GABA) analog. GABA is the primary inhibitory neurotransmitter in the central nervous system. Analogs like pregabalin exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C8H17NO2 | CID 2733734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]

A Comprehensive Technical Guide to the Conformational Analysis of 3-Amino-4-ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-ethylhexanoic acid is a non-proteinogenic β-amino acid with potential applications in the development of peptidomimetics and other therapeutic agents. Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its biological activity and for rational drug design. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of this compound, detailing computational and experimental methodologies.

Introduction

Unnatural amino acids are critical components in modern drug discovery, offering routes to novel peptide-based therapeutics with enhanced stability and bioactivity. This compound, a β-amino acid with a branched aliphatic side chain, presents a unique structural scaffold. Its conformational landscape—the collection of its accessible three-dimensional shapes—will dictate its interaction with biological targets. This guide outlines the methodologies for a thorough conformational analysis of this molecule, integrating computational modeling with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Theoretical Conformational States

The conformational flexibility of this compound primarily arises from the rotation around its single bonds. The most significant of these is the C3-C4 bond, which determines the relative orientation of the amino group and the ethyl group. Viewing along this bond, we can visualize the staggered conformations using Newman projections. These are typically the low-energy states and include anti and gauche arrangements.

Methodologies for Conformational Analysis

A multi-faceted approach is required to fully characterize the conformational space of this compound.

Computational Modeling

Computational methods provide a theoretical framework for understanding the potential energy surface of the molecule and identifying low-energy conformers.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is generated using molecular building software.

-

Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic potentials.

-

Conformational Search: A systematic search for low-energy conformations is performed. This can be achieved through methods like molecular dynamics simulations, which simulate the movement of the molecule over time, or Monte Carlo methods that randomly sample conformational space.

-

Energy Minimization: The identified potential conformers are subjected to energy minimization to find the nearest local energy minimum.

-

Quantum Mechanics Refinement: For the lowest energy conformers, single-point energy calculations are performed using higher-level theories like Density Functional Theory (DFT) to obtain more accurate relative energies.

-

Data Analysis: The dihedral angles, bond lengths, and relative energies of the stable conformers are tabulated.

Hypothetical Data Presentation:

| Conformer | Dihedral Angle (H-N-C3-C4) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti | 178.5° | 0.00 | 75 |

| Gauche (+) | 62.1° | 1.25 | 12.5 |

| Gauche (-) | -60.8° | 1.25 | 12.5 |

Table 1: Hypothetical results from a computational analysis of this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[1][2][3][4] Key parameters like coupling constants (³J) and Nuclear Overhauser Effects (NOEs) provide information about dihedral angles and inter-proton distances, respectively.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

-

2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

-

³J Coupling Constant Measurement: Extract the three-bond coupling constants (³J) between vicinal protons from the high-resolution 1D spectrum. The Karplus equation can then be used to relate these values to dihedral angles.

-

2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify protons that are close in space (typically < 5 Å).[2] The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

Hypothetical Data Presentation:

| Coupled Protons | ³J (Hz) | Calculated Dihedral Angle | NOE Cross-Peak | Inferred Distance (Å) |

| H(C2)-H(C3) | 8.5 | ~160° | H(C3) - H(C5) | ~2.8 |

| H(C3)-H(C4) | 10.2 | ~175° | H(C2) - H(C4) | No |

| H(C4)-H(C5) | 4.1 | ~60° | H(N) - H(C4) | ~3.1 |

Table 2: Hypothetical NMR data for the dominant conformer of this compound in solution.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[5][6][7][8][9]

Experimental Protocol:

-

Crystallization: Grow single crystals of this compound. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a beam of X-rays in a diffractometer. The diffracted X-rays are recorded by a detector.[6]

-

Structure Solution: The diffraction pattern is used to calculate an electron density map of the crystal.

-

Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Hypothetical Data Presentation:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.2, 5.8, 14.5 |

| β (°) | 98.7 |

| C3-C4 Bond Length (Å) | 1.53 |

| N-C3-C4-C5 Dihedral (°) | 179.2 |

Table 3: Hypothetical crystallographic data for this compound.

Data Integration and Conclusion

A comprehensive understanding of the conformational behavior of this compound is achieved by integrating the results from computational and experimental methods. Computational modeling explores the entire potential energy surface, while NMR provides insights into the average conformation in solution, and X-ray crystallography reveals the specific conformation adopted in the solid state. Discrepancies between these methods can be informative, highlighting the influence of solvent effects or crystal packing forces.

The knowledge of the preferred conformations of this compound is invaluable for structure-activity relationship (SAR) studies and for the rational design of peptidomimetics with defined secondary structures, ultimately accelerating the development of novel therapeutics.

References

- 1. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of local conformation of proteins from 1H-NMR spectroscopy data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. bmolchem.wisc.edu [bmolchem.wisc.edu]

- 5. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 3-Amino-4-ethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-ethylhexanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on the predicted spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Predicted Spectroscopic Data

This compound is a non-proteinogenic amino acid with the following structure:

The spectroscopic data presented below are predicted based on the chemical structure and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, TMS as standard)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 6H | -CH₂CH₃ x 2 |

| ~1.4 | Multiplet | 4H | -CH₂ CH₃ x 2 |

| ~1.8 | Multiplet | 1H | -CH (CH₂CH₃)₂ |

| ~2.4 | Multiplet | 2H | -CH₂ -COOH |

| ~3.2 | Multiplet | 1H | -CH (NH₂) - |

| ~5.0-8.0 | Broad Singlet | 2H | -NH₂ |

| ~10.0-12.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~11 | -CH₂C H₃ x 2 |

| ~25 | -C H₂CH₃ x 2 |

| ~40 | -C H₂(COOH) |

| ~45 | -C H(CH₂CH₃)₂ |

| ~55 | -C H(NH₂) |

| ~175 | -C OOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Broad | O-H | Stretching (Carboxylic Acid) |

| 2960-2850 | Strong | C-H | Stretching (Alkyl) |

| 3300-3500 | Medium | N-H | Stretching (Amine) |

| 1700-1725 | Strong | C=O | Stretching (Carboxylic Acid) |

| 1550-1650 | Medium | N-H | Bending (Amine) |

| 1400-1470 | Medium | C-H | Bending (Alkyl) |

| 1210-1320 | Medium | C-O | Stretching (Carboxylic Acid) |

| 920-950 | Broad | O-H | Bending (Carboxylic Acid) |

Note: The presence of the amino and carboxylic acid groups may lead to the formation of a zwitterion, which would alter the IR spectrum. In the zwitterionic form, the characteristic C=O stretch of the carboxylic acid would be replaced by carboxylate (COO⁻) stretches (asymmetric and symmetric) around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. The N-H stretches would appear as a broad band from the -NH₃⁺ group around 3000 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₇NO₂), the predicted molecular weight is 159.23 g/mol .[2][3][4]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 142 | [M - NH₃]⁺ |

| 114 | [M - COOH]⁺ |

| 86 | [CH(NH₂)CH₂COOH]⁺ |

| 74 | [H₂N=CH-COOH]⁺ |

| 57 | [CH(CH₂CH₃)₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: 400-600 MHz spectrometer, pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 100-150 MHz spectrometer, pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization:

-

Electron Ionization (EI): Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons. This is a "hard" ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): Infuse the sample solution into the ESI source where a high voltage is applied, creating charged droplets that desolvate to produce gaseous ions. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their experimental work and interpret the resulting data for structural confirmation and purity assessment.

References

A Technical Guide to the Solubility and Stability of 3-Amino-4-ethylhexanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Amino-4-ethylhexanoic acid is a novel compound with limited publicly available data. This guide provides a predictive overview of its likely physicochemical properties based on structurally analogous compounds, namely pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and gabapentin (1-(aminomethyl)cyclohexaneacetic acid). It further outlines the necessary experimental protocols to definitively determine its solubility and stability profiles.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. Solubility dictates the bioavailability of a compound and influences its formulation possibilities. Stability determines the compound's shelf-life, its degradation pathways, and potential for toxic impurity formation, all of which are scrutinized under rigorous regulatory standards.

This guide focuses on this compound, a γ-amino acid analogue. Given its structural similarity to established pharmaceutical compounds like pregabalin and gabapentin, we can forecast its behavior and provide a robust framework for its systematic characterization.

Predicted Physicochemical Properties of this compound

The structure of this compound, featuring both a carboxylic acid and an amino group, suggests it will exist as a zwitterion at physiological pH. Its properties are likely to be pH-dependent.

Predicted Solubility Profile

Based on its analogues, this compound is predicted to be a white to off-white crystalline solid. It is expected to be freely soluble in aqueous solutions. The solubility of its analogues, pregabalin and gabapentin, is pH-dependent. For instance, pregabalin's solubility ranges from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7[1]. Gabapentin is also freely soluble in water and in acidic and alkaline solutions[2][3].

The solubility of this compound is expected to be lowest around its isoelectric point and to increase in both acidic and basic conditions due to salt formation. The presence of the ethyl group may slightly decrease aqueous solubility compared to smaller analogues but it is still anticipated to be highly soluble.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale / Analogous Data |

| Water | Freely Soluble (>100 mg/mL) | Gabapentin is freely soluble in water[2]. Pregabalin is soluble in water[4][5]. |

| 0.1 M HCl | Freely Soluble | Analogues are highly soluble in acidic solutions due to protonation of the amino group[1][2][6]. |

| 0.1 M NaOH | Freely Soluble | Analogues are highly soluble in basic solutions due to deprotonation of the carboxylic acid group[2][4][6]. |

| Methanol | Soluble | Pregabalin exhibits maximum solubility in methanol[7]. Gabapentin is slightly soluble in methanol[2]. |

| Ethanol | Slightly Soluble | Gabapentin is very slightly soluble in ethanol[2]. Pregabalin is poorly soluble in ethanol[5]. |

| Acetonitrile | Soluble | Pregabalin is soluble in acetonitrile/buffer mixtures[8]. |

Predicted Stability Profile

The stability of this compound will be influenced by pH, temperature, light, and oxidizing conditions. The primary degradation pathway anticipated is an intramolecular cyclization to form a lactam, a known degradation product for both pregabalin and gabapentin[1][9][10].

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Rationale / Analogous Data |

| Acidic (HCl) | Stable in dilute acid, may degrade in strong acid at high temp. | Gabapentin is stable in 0.1 M HCl but shows instability in 1M HCl with heating[11]. Pregabalin shows minimal degradation in 0.1N HCl at 80°C after 24 hours[1]. |

| Alkaline (NaOH) | Unstable | Both pregabalin and gabapentin show significant degradation in basic conditions, leading to lactam formation[1][4][11]. The rate is pH-dependent, with gabapentin's degradation rate being minimal around pH 6.0[12]. |

| Oxidative (H₂O₂) | Potential for degradation | Gabapentin shows instability in 1% hydrogen peroxide[11]. Pregabalin also degrades under oxidative stress. |

| Thermal | Stable at ambient temperatures, may degrade at high heat. | Gabapentin is stable under dry heat[11]. Thermal degradation studies are a standard part of forced degradation protocols[13]. |

| Photolytic | Likely Stable | Pregabalin does not absorb UV light above 250 nm, suggesting low potential for direct photodegradation[1]. However, photostability testing is mandatory under ICH Q1B guidelines[14][15][16][17][18]. |

Potential Degradation Pathways

Amino acids can undergo several degradation reactions, including deamination, decarboxylation, and oxidation[19][20][21]. For γ-amino acids like this compound, the most probable non-metabolic degradation pathway is intramolecular cyclization.

-

Lactam Formation: The primary amine can perform a nucleophilic attack on the carboxylic acid group, leading to the formation of a five-membered ring (a γ-lactam) and the elimination of a water molecule. This reaction is often catalyzed by heat and is pH-dependent[10].

-

Maillard Reaction: In the presence of reducing sugars (e.g., lactose in a formulation), the primary amine can react to form various degradation products[22].

-

Oxidation: The molecule may be susceptible to oxidative degradation, particularly if trace metal ions are present[23].

Below is a diagram illustrating the predicted primary degradation pathway.

Experimental Protocols

To definitively characterize this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Objective: To find the saturation concentration of this compound in various solvents at a constant temperature.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, methanol). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[24][26].

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Quantification: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. The experiment should be performed in triplicate.

The workflow for this protocol is visualized below.

Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is performed to identify likely degradation products and establish stability-indicating analytical methods, as mandated by ICH guidelines[23][28][29][30]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[13][30].

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) and expose them to the conditions below. A control sample is stored under normal conditions (e.g., 5°C, protected from light). Samples are analyzed at various time points.

Methodologies:

-

-

Condition: 0.1 M to 1 M NaOH.

-

Protocol: Store the solution at room temperature or an elevated temperature (e.g., 60-80°C) for a set period. Neutralize the sample with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation: [23]

-

Condition: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Protocol: Store the solution at room temperature for a set period (e.g., up to 24 hours).

-

-

Thermal Degradation: [13]

-

Condition: Elevated temperature (e.g., 60-80°C) in a stability chamber.

-

Protocol: Expose both the solid drug substance and a solution to heat for a set period.

-

The logical flow for conducting these studies is outlined in the diagram below.

Conclusion

While direct experimental data for this compound is not yet prevalent, a strong predictive framework can be built from well-characterized structural analogues like pregabalin and gabapentin. It is anticipated to be a water-soluble crystalline solid with pH-dependent stability, with intramolecular lactam formation being its primary degradation pathway. The experimental protocols detailed in this guide provide a comprehensive roadmap for researchers to rigorously determine the definitive solubility and stability profiles of this new chemical entity, ensuring a solid foundation for its future development as a potential therapeutic agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. GABAPENTIN [dailymed.nlm.nih.gov]

- 3. Description and Solubility - G [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]

- 6. pharmainfo.in [pharmainfo.in]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. Research Portal [iro.uiowa.edu]

- 10. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jordilabs.com [jordilabs.com]

- 18. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 19. Degradation of amino acids | PDF [slideshare.net]

- 20. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 21. primarycarenotebook.com [primarycarenotebook.com]

- 22. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 25. enamine.net [enamine.net]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. bioassaysys.com [bioassaysys.com]

- 28. pharmaguru.co [pharmaguru.co]

- 29. biopharminternational.com [biopharminternational.com]

- 30. pharmadekho.com [pharmadekho.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Amino-4-ethylhexanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of β-amino acids into peptides is a key strategy in medicinal chemistry to enhance proteolytic stability, induce specific secondary structures, and modulate biological activity. 3-Amino-4-ethylhexanoic acid, a β-amino acid with a sterically demanding sec-butyl side chain at the β-position, presents unique challenges in solid-phase peptide synthesis (SPPS). Its bulky nature can hinder coupling reactions, leading to lower yields and incomplete sequences. These application notes provide a detailed guide and optimized protocols for the efficient incorporation of Fmoc-3-Amino-4-ethylhexanoic acid into peptide chains using standard SPPS methodologies.

Challenges in Incorporating this compound

The primary challenge in the incorporation of this compound is the steric hindrance posed by its bulky side chain. This can lead to:

-

Slow Coupling Kinetics: The bulky side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.

-

Incomplete Reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences where the hindered amino acid is not incorporated.

-

Aggregation: Peptides containing bulky, hydrophobic residues can be prone to aggregation on the solid support, further obstructing reactive sites.

To overcome these challenges, optimization of coupling reagents, reaction times, and washing protocols is crucial.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common high-efficiency reagents suitable for this purpose. While specific data for this compound is not available in the literature, this comparison for other hindered amino acids provides a strong basis for reagent selection.

| Coupling Reagent | Class | Relative Efficiency for Hindered Residues | Advantages | Disadvantages |

| HATU | Uronium/Aminium Salt | Very High | Fast reaction times, high coupling efficiency, forms highly reactive OAt esters. | Can cause guanidinylation of the N-terminus if used in excess. |

| HBTU | Uronium/Aminium Salt | High | Widely used, reliable, and effective for many difficult couplings. | Can cause guanidinylation of the N-terminus if used in excess. |

| PyBOP | Phosphonium Salt | High | High efficiency, no guanidinylation side reaction. | Byproducts can be difficult to remove. |

| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Cost-effective, avoids guanidinylation. | Slower reaction times compared to onium salts. |

Experimental Protocols

The following protocols are recommended for the efficient incorporation of Fmoc-3-Amino-4-ethylhexanoic acid in manual or automated solid-phase peptide synthesis using a standard Fmoc/tBu strategy.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in SPPS.

1. Resin Swelling:

- Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes.

- Drain the solution.

- Treat the resin again with 20% piperidine in DMF for 15 minutes.

- Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

- Perform the coupling reaction as detailed in Protocol 2.

4. Washing:

- After the coupling reaction, wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.

5. Capping (Optional but Recommended for Hindered Residues):

- To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 30 minutes.

- Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Optimized Coupling of Fmoc-3-Amino-4-ethylhexanoic acid using HATU

This protocol is specifically designed to overcome the steric hindrance of this compound.

Reagents:

-

Fmoc-3-Amino-4-ethylhexanoic acid (3.0 eq. relative to resin loading)

-

HATU (2.9 eq.)

-

DIPEA (6.0 eq.)

-

DMF (as solvent)

Procedure:

-

Pre-activation:

-

In a separate vessel, dissolve Fmoc-3-Amino-4-ethylhexanoic acid and HATU in DMF.

-

Add DIPEA to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended to ensure maximum efficiency. For particularly difficult couplings, the reaction can be left overnight.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellowish beads) indicates a complete reaction. If the test is positive, a second coupling is recommended.

-

-

Double Coupling (if necessary):

-

If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 x 1 min).

-

Repeat the coupling procedure with a fresh solution of activated Fmoc-3-Amino-4-ethylhexanoic acid for another 2 hours.

-

Protocol 3: Peptide Cleavage and Deprotection

Reagents:

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

-

Wash the final peptide-resin with DCM (3 x 1 min) and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

General SPPS Workflow

Application Notes and Protocols for Coupling 3-Amino-4-ethylhexanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as the sterically hindered β-amino acid 3-Amino-4-ethylhexanoic acid, into peptide sequences is a critical strategy in modern drug discovery. These modifications can impart unique conformational constraints, enhance proteolytic stability, and improve pharmacokinetic profiles. However, the bulky nature of such amino acids presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often resulting in incomplete coupling reactions and low yields. This document provides a comprehensive guide to effective coupling strategies for this compound, offering a comparative overview of suitable coupling reagents and detailed experimental protocols.

Challenges in Coupling Sterically Hindered β-Amino Acids

The primary obstacle in the incorporation of this compound is the steric hindrance posed by the ethyl group at the β-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling reagents may lack the requisite reactivity to overcome this steric barrier, leading to failed or incomplete coupling, which in turn can result in deletion sequences and difficult purifications. Consequently, more potent coupling reagents and optimized reaction conditions are necessary to achieve high coupling efficiency.

Comparative Analysis of Recommended Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table summarizes the key characteristics of highly effective coupling reagents suitable for this purpose. While specific quantitative data for this compound is not extensively available, the recommendations are based on established performance with other sterically demanding residues.

| Coupling Reagent | Acronym | Activating Additive | Base Required | Key Advantages | Considerations |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Intrinsic HOAt | Yes (e.g., DIPEA) | High reactivity, fast kinetics, low racemization.[1] | Higher cost, potential for side reactions if used in large excess. |

| (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HBTU | Intrinsic HOBt | Yes (e.g., DIPEA) | Effective and widely used, good balance of cost and reactivity. | Can cause guanidinylation of the N-terminus if not pre-activated. |

| N,N'-Diisopropylcarbodiimide | DIC | External (e.g., Oxyma) | Optional | Cost-effective, produces a soluble urea byproduct. When paired with Oxyma, it offers high efficiency and enhanced safety.[2] | Generally requires an activating additive for difficult couplings. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Intrinsic HOBt | Yes (e.g., DIPEA) | High coupling efficiency, particularly for hindered amino acids. | Byproducts can be difficult to remove. |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | COMU | Intrinsic Oxyma | Yes (e.g., DIPEA) | High reactivity comparable to HATU, with improved safety profile (non-explosive).[1] | Higher cost. |

Experimental Protocols

The following protocols are designed as a starting point for the coupling of this compound in manual or automated SPPS. Optimization of coupling time and temperature may be necessary to achieve the desired efficiency.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high reactivity and is often the first choice for difficult couplings.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-3-Amino-4-ethylhexanoic acid (3-5 equivalents)

-

HATU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for at least 30 minutes. Drain the DMF.

-

Activation Mixture Preparation: In a separate vial, dissolve Fmoc-3-Amino-4-ethylhexanoic acid and HATU in DMF. Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activation mixture to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be moderately increased (e.g., to 40°C).

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended.

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol offers a highly efficient and cost-effective alternative with an improved safety profile compared to benzotriazole-based additives.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-3-Amino-4-ethylhexanoic acid (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Oxyma (Ethyl (hydroxyimino)cyanoacetate) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes and then drain the solvent.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-3-Amino-4-ethylhexanoic acid and Oxyma in DMF.

-

Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times).

-

Monitoring: Conduct a Kaiser test to assess the completeness of the coupling. If necessary, perform a double coupling.

Visualization of Experimental Workflow and Logical Relationships

Caption: General workflow for a single SPPS coupling cycle of a sterically hindered amino acid.

Caption: Decision-making process for selecting a suitable coupling reagent.

Conclusion and Recommendations

The successful incorporation of this compound into a peptide sequence via SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. For initial attempts, a highly reactive reagent such as HATU is recommended to maximize the likelihood of a complete reaction. The DIC/Oxyma system presents a robust and safer alternative. It is crucial to monitor the coupling efficiency at each step, for instance with a Kaiser test, and to be prepared to employ strategies such as double coupling or extended reaction times to drive the reaction to completion. For automated synthesis, incorporating special cycles for hindered amino acids with longer coupling times is advisable. By following these guidelines, researchers can effectively navigate the challenges associated with sterically hindered β-amino acids and successfully synthesize novel peptides for their research and development endeavors.

References

Application Notes and Protocols for 3-Amino-4-ethylhexanoic acid in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. The incorporation of non-natural amino acids, particularly β-amino acids, is a key approach in this field. β-amino acids, with an additional carbon in their backbone, introduce unique conformational constraints and steric hindrance that can profoundly influence the structure and function of a peptide.[1][2] This document provides detailed application notes and protocols for the use of a specific β-amino acid, 3-Amino-4-ethylhexanoic acid , in the design and evaluation of novel peptidomimetics.

While specific experimental data for this compound is not extensively available in current literature, the protocols and data presented herein are based on well-established methodologies for structurally similar β-amino acids with alkyl side chains. These notes should serve as a comprehensive guide for researchers looking to explore the potential of this novel building block.

Properties and Design Principles of this compound

This compound is a β-amino acid characterized by an ethyl group at the C4 position. This substitution pattern is expected to confer specific properties to a peptide chain:

-